2,4-Difluoro-5-isopropoxyphenylboronic acid
Overview
Description
2,4-Difluoro-5-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2,4-Difluoro-5-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests it may have favorable bioavailability characteristics.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also environmentally benign , suggesting it may have minimal environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-isopropoxyphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated phenol derivative.
Isopropylation: The phenol derivative undergoes isopropylation to introduce the isopropoxy group.
Borylation: The isopropoxy-substituted phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-isopropoxyphenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Major Products Formed
Scientific Research Applications
2,4-Difluoro-5-isopropoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Biological Research: The compound is used in the study of enzyme mechanisms and as a tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2-isopropoxyphenylboronic acid: Similar in structure but with different fluorine substitution patterns.
4-Isopropoxyphenylboronic acid: Lacks the fluorine substituents, leading to different reactivity and applications.
3-Fluoro-5-isopropoxyphenylboronic acid: Another fluorinated derivative with different substitution patterns.
Uniqueness
2,4-Difluoro-5-isopropoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in certain cross-coupling reactions and in the synthesis of specific target molecules .
Properties
IUPAC Name |
(2,4-difluoro-5-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-3-6(10(13)14)7(11)4-8(9)12/h3-5,13-14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORIASDXRKITSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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